N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-isoquinolin-5-yl-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-20-6-5-16(30(26,27)24-9-11-29-12-10-24)13-18(20)21(25)23-19-4-2-3-15-14-22-8-7-17(15)19/h2-8,13-14H,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCBVBAROHIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:
Formation of Isoquinoline Derivative: Isoquinoline is reacted with appropriate reagents to introduce the desired substituents.
Methoxylation: Introduction of the methoxy group at the 2-position of the benzene ring.
Sulfonylation: Attachment of the morpholin-4-ylsulfonyl group to the benzene ring.
Amidation: Coupling of the modified benzene ring with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the benzene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Substitutions
The sulfonamide group in the target compound is a critical pharmacophore. Key analogues include:
Key Observations :
Biological Activity
N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a complex structure that includes an isoquinoline moiety and a morpholine sulfonamide group, both of which are known for their biological activities.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 413.47 g/mol |
| Chemical Class | Benzamide derivative, Sulfonamide |
This compound is classified as a benzamide derivative due to the presence of the benzamide functional group and as a sulfonamide due to the sulfonamide group (-SO2NH2), which is commonly associated with antibacterial and antitumor properties.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in cancer therapy. The compound may inhibit anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancerous cells.
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- U-87 MG (glioblastoma)
- KB (oral cancer)
In vitro studies using MTT assays have demonstrated that this compound can effectively reduce cell viability in these cancer cell lines .
Anticancer Activity
A study focused on related compounds demonstrated their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The lead compound from this research exhibited potent antiproliferative activity and was tested in an established nude mice U-87 MG xenograft model, showing significant tumor growth inhibition .
Structure–Activity Relationship (SAR)
The SAR analysis of this compound suggests that modifications to the isoquinoline and morpholine moieties can significantly impact biological activity. For instance, variations in substituents at the 2-position of the benzene ring have been shown to enhance or diminish potency against specific cancer types .
Analytical Methods
To confirm the structure and purity of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High Performance Liquid Chromatography (HPLC)
These methods allow for detailed characterization of the compound and its metabolites, ensuring reliable data for further research.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Sulfonylation : Introducing the morpholinosulfonyl group to a benzamide precursor using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Coupling Reactions : Amide bond formation between the isoquinoline amine and the sulfonylated benzoyl chloride, often using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Solvent choice (e.g., DMF for solubility), temperature control, and stoichiometric ratios (e.g., 1.2 equivalents of morpholine sulfonyl chloride) are critical for high yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR verify substituent positions (e.g., methoxy at δ 3.8 ppm, morpholine protons at δ 3.4–3.6 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 443.12) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemistry .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HCT-116, A2780) with IC calculations .
- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with X-ray bond distances to identify discrepancies (e.g., torsional strain in the morpholine ring) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict optimized geometries and compare with experimental data .
- Dynamic NMR : Variable-temperature studies to detect conformational flexibility .
Q. What strategies improve the compound’s bioavailability in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the methoxy position to enhance solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Metabolic Stability Assays : Liver microsome studies (human/rat) identify vulnerable sites (e.g., sulfonamide hydrolysis) .
Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced potency?
- Methodological Answer :
- Key Modifications :
- Replace isoquinoline with quinoline to test π-π stacking effects .
- Vary sulfonyl substituents (e.g., piperidine vs. morpholine) to alter hydrophobicity .
- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate substituent properties (e.g., logP, polar surface area) with IC values .
Q. What experimental approaches address low reproducibility in biological assays?
- Methodological Answer :
- Standardized Protocols : Pre-treat cells with identical serum batches and passage numbers .
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation assays .
- Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
